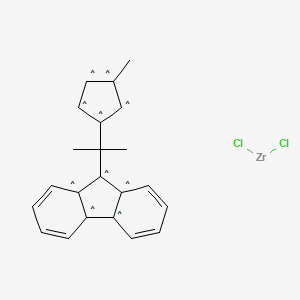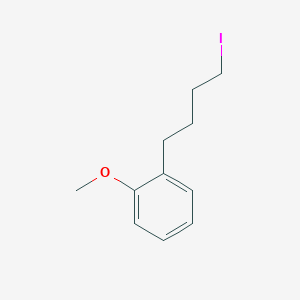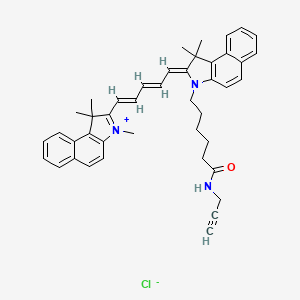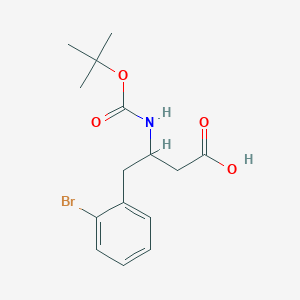![molecular formula C20H22N2O2 B12278815 Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione](/img/structure/B12278815.png)
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione is a complex organic compound with the molecular formula C16H12N2O2 It is known for its unique structure, which includes a cyclobutene ring substituted with two amino groups attached to 4-methylphenylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with 4-methylphenylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and efficiency. Key factors in industrial production include the selection of appropriate raw materials, reaction optimization, and purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the context and application.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dianilinocyclobut-3-ene-1,2-dione: Similar structure but with different substituents.
3,4-Bis(phenylamino)cyclobut-3-ene-1,2-dione: Another related compound with phenylamino groups.
Uniqueness
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C20H22N2O2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3,4-bis[(4-methylphenyl)methylamino]cyclobutane-1,2-dione |
InChI |
InChI=1S/C20H22N2O2/c1-13-3-7-15(8-4-13)11-21-17-18(20(24)19(17)23)22-12-16-9-5-14(2)6-10-16/h3-10,17-18,21-22H,11-12H2,1-2H3 |
Clave InChI |
ZZOGXJHLFFUNGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC2C(C(=O)C2=O)NCC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate](/img/structure/B12278756.png)
![9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B12278784.png)



![methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12278798.png)

